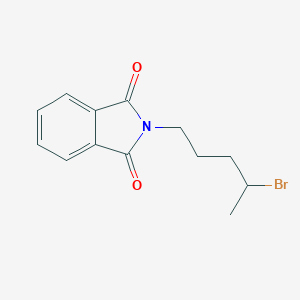

N-(4-Bromopentyl)phthalimide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-Bromopentyl)phthalimide involves several key steps, including the reaction of phthalimide with bromine-containing compounds. A notable method includes the reaction of N-hydroxyphthalimide with propargyl bromide, leading to the generation of derivatives through processes like the Mannich reaction (Muhi-eldeen et al., 2012). Additionally, the interaction of N-(4-bromo butyl) phthalimide with phenyl telluro compounds under specific conditions forms various complexes, indicating its versatility in synthesis (Chopra et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its planar phthalimide group and the attached bromopentyl chain. X-ray diffraction studies provide insights into the spatial arrangement and bond lengths within the molecule, offering a foundation for understanding its chemical reactivity and properties (Batista et al., 2000).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Its reactions include the base-catalyzed Lossen rearrangement and the acid-catalyzed Beckmann rearrangement, leading to the formation of different products depending on the conditions and reagents used (Fahmy et al., 1977).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are influenced by the molecular structure and the nature of the substituents attached to the phthalimide core (Karthick et al., 2011).

Wissenschaftliche Forschungsanwendungen

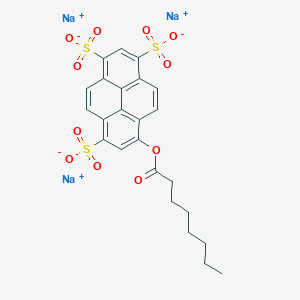

A study by Vázquez, Rothman, and Imperiali (2004) highlighted the use of a new fluorescent amino acid, 4-(N,N-dimethylamino) phthalimide, which shows potential for sensing protein/protein interactions in solid phase peptide synthesis (Vázquez, Rothman, & Imperiali, 2004).

Mandal et al. (2002) discussed the solvation dynamics of 4-(N-bromoacetylamino)-phthalimide, a probe that shows promise in protein-bound microemulsions (Mandal et al., 2002).

N-[4-(phenyl telluro) butyl] phthalimide synthesized by Chopra et al. (2021) forms new mercury complexes, offering potential for new catalysts and pharmaceutical applications (Chopra et al., 2021).

N-(trifluoromethylthio)phthalimide, as explored by Pluta, Nikolaienko, and Rueping (2014), is a safe, shelf-stable reagent for direct trifluoromethylthiolation of boronic acids and alkynes, with potential applications in organic synthesis and pharmaceutical and agrochemical research and development (Pluta, Nikolaienko, & Rueping, 2014).

Kindahl and Chorell (2014) developed a one-step synthesis method for 4-amino substituted phthalimides, providing a convenient method for creating fluorescent probes and bioactive compounds for studying target binding and structure activity (Kindahl & Chorell, 2014).

Safety and Hazards

While specific safety and hazard information for N-(4-Bromopentyl)phthalimide was not found in the retrieved sources, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

N-(4-Bromopentyl)phthalimide can be used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . It is also used in the preparation of imidazo[4,5-b]pyridine derivatives applicable in the preparation of ketolide antibiotics . These applications suggest potential future directions in pharmaceutical research and development.

Wirkmechanismus

Target of Action

It’s known that this compound can be used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have been studied for their potential biological activities.

Mode of Action

It’s known that it can react with 1-phenyl-piperazine to get n-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . This suggests that the bromine atom in the compound may be involved in nucleophilic substitution reactions.

Biochemical Pathways

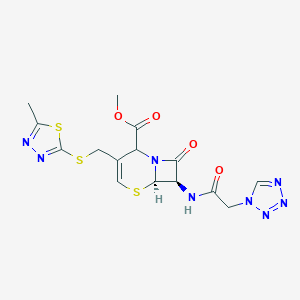

It’s known that it can be used to synthesize imidazo[4,5-b]pyridine derivatives , which are applicable in the preparation of ketolide antibiotics . Ketolides are known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, suggesting a potential pathway that could be affected.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 and CYP2C19 inhibitor .

Eigenschaften

IUPAC Name |

2-(4-bromopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLLSMVCLJZMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286649 | |

| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59353-62-7 | |

| Record name | N-(4-Bromopentyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

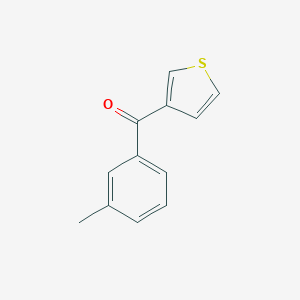

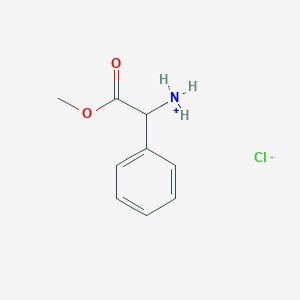

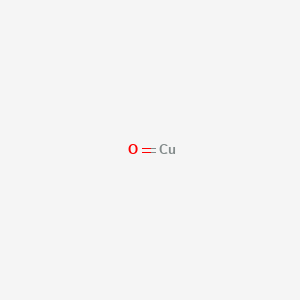

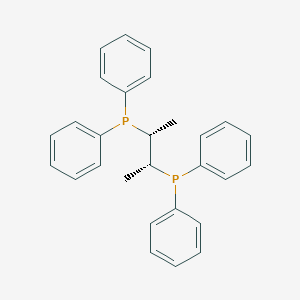

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.